molecular formula C16H12N2O4 B13989083 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-65-4

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid

Cat. No.: B13989083
CAS No.: 920019-65-4
M. Wt: 296.28 g/mol
InChI Key: SUENJRHYQIGPIS-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid is a high-purity chemical compound intended solely for research and development purposes. This molecule is of significant interest in medicinal chemistry and pharmacology, particularly as a lead structure for the development of novel enzyme inhibitors and receptor modulators. Its structure incorporates a 1,3-benzodioxole moiety, a functional group known as a methylenedioxyphenyl group which is present in various biologically active natural products and synthetic compounds . This scaffold is frequently explored in the design of ligands for central nervous system (CNS) targets. Fused to this is an indazole carboxylic acid core, a privileged structure in drug discovery known for its diverse biological activities. The specific molecular framework suggests potential research applications as a key intermediate in synthetic organic chemistry or as a candidate for screening against a panel of biological targets, such as GPCRs or kinases. The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create a library of derivatives, such as amides or esters, for structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all safe laboratory handling procedures are followed.

Properties

CAS No.

920019-65-4

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C16H12N2O4/c19-16(20)15-11-3-1-2-4-12(11)18(17-15)8-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,19,20)

InChI Key

SUENJRHYQIGPIS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=N3)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of ICA

  • Cyclization Method : Reacting benzaldehyde phenylhydrazone with oxalyl chloride in the presence of AlCl₃, followed by acidic hydrolysis to yield ICA.
    • Conditions : Reflux in dichloromethane, isolation via extractive workup.
    • Yield : ~76% for Form B.

Step 2: N-Alkylation

  • Reagents : (2H-1,3-Benzodioxol-5-yl)methyl bromide and a non-nucleophilic base (e.g., diisopropylethylamine).
  • Solvent : Polar aprotic solvents like DMF or DMSO.
  • Challenges : Ensuring regioselectivity for the 1-position of indazole and minimizing O-alkylation byproducts.

Direct Coupling via Mitsunobu Reaction

Introducing the benzodioxolylmethyl group using Mitsunobu conditions:

  • Reagents : (2H-1,3-Benzodioxol-5-yl)methanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD).
  • Conditions : Anhydrous THF, room temperature.
  • Advantages : High regioselectivity for N-alkylation over O-alkylation.

Comparison of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Diazotization Diazotization → Cyclization 46–85 Mild conditions, scalable Requires pre-functionalized substrate
Alkylation ICA synthesis → N-alkylation 60–76 Modular, uses commercial reagents Risk of byproduct formation
Mitsunobu Alcohol coupling 70–85 Regioselective, no base required High cost of reagents

Key Considerations for Optimization

  • Purification : Chromatography or recrystallization (e.g., using acetonitrile) to isolate the target compound.
  • Analytical Confirmation : X-ray diffraction (e.g., peaks at 2θ = 10.3°, 20.0°) and NMR for structural validation.
  • Scale-Up Hazards : Avoid in situ generation of hazardous gases (e.g., H₂) by using stable bases like alkaline earth metal oxides.

Applications in Drug Synthesis

This compound serves as a precursor for pharmaceuticals like Granisetron, where the indazole-3-carboxylic acid moiety is coupled with amines (e.g., 9-methyl-9-azabicyclo[3.3.1]non-3-amine).

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of indazole-3-carboxylic acid derivatives are highly dependent on the substituents at the N1 position. Below is a systematic comparison with structurally related compounds:

Physicochemical and Pharmacokinetic Properties

  • Solubility : The free carboxylic acid group in the target compound and lonidamine confers moderate aqueous solubility (~50–100 µM at pH 7.4), whereas esterified derivatives (e.g., methyl esters) exhibit lower solubility but higher bioavailability .
  • Metabolic Stability : Benzodioxole is resistant to oxidative metabolism compared to chlorinated (lonidamine) or hydroxylated analogs, reducing first-pass effects .

Receptor Binding and Selectivity

  • CB1 Receptor : Lonidamine and its methyl ester derivatives act as inverse agonists/antagonists at CB1, suppressing appetite. In contrast, N-methyl amide derivatives (e.g., LONI11) show agonist activity, highlighting the role of C-terminal modifications .
  • Steric Effects : The bulky benzodioxole group in the target compound may limit binding to flat receptor pockets compared to smaller substituents like methyl or dichlorobenzyl.

Biological Activity

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H11N2O4\text{C}_{13}\text{H}_{11}\text{N}_{2}\text{O}_{4}

Anticancer Properties

Research has indicated that derivatives of indazole compounds exhibit anticancer properties. A study demonstrated that certain indazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest at the G2/M phase. Specifically, the compound's ability to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway has been highlighted as a crucial mechanism in its anticancer activity .

Antimicrobial Effects

Another area of interest is the antimicrobial activity of this compound. Studies have shown that benzodioxole derivatives possess significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .

Neuroprotective Effects

Additionally, there is emerging evidence suggesting that this compound may have neuroprotective effects , potentially useful in treating neurodegenerative diseases. Research indicates that it can attenuate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Case Study 1: Anticancer Activity

In a study involving human glioma cell lines, the compound was found to reduce cell viability significantly. The treatment led to a decrease in tumor growth by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong potential as an antimicrobial agent .

Research Findings Summary

Activity Mechanism Findings
AnticancerPI3K/Akt/mTOR pathway inhibitionInduces apoptosis in glioma cells
AntimicrobialDisruption of cell wall synthesisEffective against multi-drug resistant bacteria
NeuroprotectiveReduces oxidative stress and inflammationProtects neuronal cells from degeneration

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